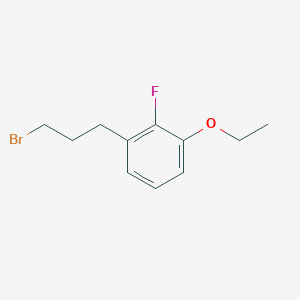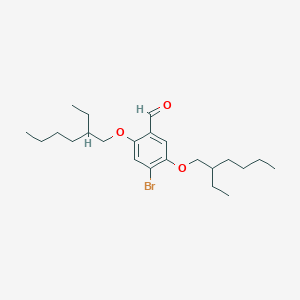![molecular formula C7H6BrN3 B14060574 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 3rd position further defines its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with sodium azide, followed by bromination using a suitable brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane . The reaction is usually carried out in a solvent like toluene under reflux conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed:
Nucleophilic Substitution: Products include 7-substituted derivatives such as 7-alkoxy-3-methyl-[1,2,3]triazolo[1,5-a]pyridines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Applications De Recherche Scientifique
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is primarily related to its ability to form reactive intermediates such as carbenes and diazo compounds. These intermediates can participate in various chemical transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds . The compound’s interaction with molecular targets and pathways is still under investigation, but its potential as a ligand for metal complexes suggests involvement in coordination chemistry .
Comparaison Avec Des Composés Similaires
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
- [1,2,3]Triazolo[4,5-d]pyridazine
Comparison: Compared to other triazolopyridines, this compound exhibits distinct chemical behavior in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
7-bromo-3-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-6-3-2-4-7(8)11(6)10-9-5/h2-4H,1H3 |
Clé InChI |
YXWHDALUZVMYLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(N2N=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)



![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)

